Benzoic acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]-

Catalog No.
S13002839
CAS No.
690633-00-2
M.F
C18H11ClN2O3
M. Wt
338.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl...

CAS Number

690633-00-2

Product Name

Benzoic acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]-

IUPAC Name

4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]benzoic acid

Molecular Formula

C18H11ClN2O3

Molecular Weight

338.7 g/mol

InChI

InChI=1S/C18H11ClN2O3/c19-13-9-24-17-15(13)16(12-3-1-2-4-14(12)21-17)20-11-7-5-10(6-8-11)18(22)23/h1-9H,(H,20,21)(H,22,23)

InChI Key

AHPRJCULOGJNPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=COC3=N2)Cl)NC4=CC=C(C=C4)C(=O)O

Benzoic acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]- is a complex organic compound characterized by its structural components, which include a benzoic acid moiety and a chlorofuroquinoline derivative. The compound has the molecular formula C14H10ClN2O2C_{14}H_{10}ClN_{2}O_{2} and a molecular weight of approximately 276.69 g/mol. The structure features a benzoic acid group attached to an amino group that links to a chlorofuroquinoline, which is known for its potential biological activities.

The chemical reactivity of benzoic acid derivatives can be attributed to both the carboxyl group and the aromatic system. Key reactions include:

  • Electrophilic Aromatic Substitution: The presence of the carboxyl group directs electrophiles to the meta position on the aromatic ring.
  • Formation of Esters: Reacts with alcohols to form esters under acidic conditions.
  • Amide Formation: Can react with amines to form amides, particularly when using benzoyl chloride as an acylating agent.
  • Decarboxylation: Heating can lead to decarboxylation, producing benzene and carbon dioxide.

These reactions highlight the versatility of benzoic acid derivatives in synthetic chemistry.

Benzoic acid and its derivatives exhibit various biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The specific compound may also demonstrate unique pharmacological effects due to the presence of the chlorofuroquinoline moiety, which is often associated with antitumor activity. Research indicates that compounds containing quinoline structures can interact with DNA and inhibit cancer cell proliferation.

The synthesis of benzoic acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]- can be achieved through several methods:

  • Coupling Reactions: The amino group from an appropriate precursor can be coupled with the chlorofuroquinoline derivative via traditional coupling methods.
  • Direct Functionalization: Starting from benzoic acid, functionalization can occur through nucleophilic substitution or electrophilic addition reactions.
  • Multi-step Synthesis: A more complex approach may involve multiple steps where intermediate compounds are synthesized before arriving at the final product.

This compound has potential applications in pharmaceuticals due to its biological activity. It may serve as a lead compound for drug development targeting various diseases, particularly cancers. Additionally, it could be explored for use in agrochemicals or as a biochemical probe in research settings.

Interaction studies are crucial for understanding how benzoic acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]- interacts with biological systems. Preliminary studies might focus on:

  • Protein Binding: Investigating how the compound binds to proteins or enzymes relevant to disease pathways.
  • Cellular Uptake: Assessing how effectively the compound enters cells and its subsequent effects on cellular processes.
  • Toxicity Profiles: Evaluating any adverse effects through in vitro and in vivo studies.

These interactions will inform potential therapeutic uses and safety profiles.

Several compounds share structural similarities with benzoic acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]- and may provide insights into its uniqueness:

Compound NameMolecular FormulaKey Features
Benzoic AcidC7H6O2C_{7}H_{6}O_{2}Simplest aromatic carboxylic acid; used as a preservative
4-Aminobenzoic AcidC7H9NO2C_{7}H_{9}NO_{2}Amino derivative of benzoic acid; involved in folate synthesis
4-Chlorobenzoic AcidC7H6ClO2C_{7}H_{6}ClO_{2}Chlorinated derivative; used in organic synthesis
3-Chlorofuro[2,3-b]quinolineC11H6ClNC_{11}H_{6}ClNContains a furoquinoline structure; potential biological activity

The uniqueness of benzoic acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]- lies in its specific combination of functional groups and structural complexity that may enhance its biological activity compared to simpler analogs.

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

338.0458199 g/mol

Monoisotopic Mass

338.0458199 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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